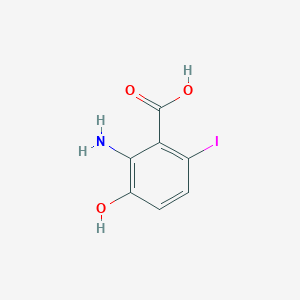

Benzoic acid, 2-amino-3-hydroxy-6-iodo-

Description

Contextual Significance of Halogenated Aminohydroxybenzoic Acids in Chemical Literature

Halogenated amino acids and their derivatives are a significant class of compounds in chemical and biomedical research. The introduction of a halogen atom onto an amino acid structure can profoundly influence its physicochemical and structural properties. nih.govwikipedia.org This modification can alter the molecule's reactivity, lipophilicity, and binding interactions with biological targets. nih.govwikipedia.org

Foundational Research and Theoretical Frameworks Pertaining to Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

The foundational research relevant to Benzoic acid, 2-amino-3-hydroxy-6-iodo- is primarily based on studies of its constituent parts and closely related molecules. The core structure, 2-amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid), is a metabolite of tryptophan and has been investigated for its antioxidant and pro-oxidant activities. rsc.org

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the behavior of substituted benzoic acids. These computational methods allow for the prediction of various properties, including gas-phase acidity, electronic structure, and the effects of different substituents on the carboxylic acid group. unamur.bemdpi.com For instance, research has shown that electron-withdrawing groups tend to increase the acidity of benzoic acid by stabilizing the resulting conjugate base. psu.edu

The introduction of an iodine atom at the 6-position is expected to exert a significant steric and electronic influence. The "ortho effect," where a substituent adjacent to the carboxylic acid group can cause anomalous effects on acidity and reactivity, would be a key consideration in theoretical models of this compound. Computational studies on ortho-halogen substituted benzoic acids have provided insights into the conformational preferences and intermolecular interactions of these molecules. proquest.com

To provide a comparative context, the known properties of the parent compound, 2-amino-3-hydroxybenzoic acid, are presented in the table below.

| Property | Value |

| IUPAC Name | 2-Amino-3-hydroxybenzoic acid |

| Synonyms | 3-Hydroxyanthranilic acid |

| CAS Number | 548-93-6 |

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| Appearance | White to brown powder/crystal |

| Solubility | Low in water; soluble in ether, chloroform, and alcohols |

Data sourced from multiple chemical suppliers and databases. wikipedia.orgnih.govcymitquimica.comsielc.com

Scope and Objectives for Advanced Academic Investigations on Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Given the limited direct research, the scope for advanced academic investigation into Benzoic acid, 2-amino-3-hydroxy-6-iodo- is substantial. A primary objective would be its chemical synthesis, which could potentially be adapted from methods used for other halogenated aminobenzoic acids. For instance, the synthesis of chlorinated derivatives of 3-amino-5-hydroxybenzoic acid has been achieved through selective chlorination using N-chlorosuccinimide. researchgate.net Similar strategies involving iodinating agents could be explored.

Further research should focus on the comprehensive characterization of the compound's physicochemical properties. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its acidity constant (pKa) to understand the electronic influence of the iodo-substituent.

A significant area of investigation would be the exploration of its potential biological activities. Given that 3-hydroxyanthranilic acid has known biological roles, its iodinated derivative could exhibit modified or novel activities. nih.govtaylorandfrancis.com For example, halogenation is known to influence the antimicrobial and anticancer properties of related compounds.

Finally, advanced computational studies would be invaluable in elucidating the molecule's electronic structure, conformational possibilities, and potential intermolecular interactions. These theoretical investigations could guide experimental work and provide a deeper understanding of the structure-property relationships in this class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C7H6INO3 |

|---|---|

Molecular Weight |

279.03 g/mol |

IUPAC Name |

2-amino-3-hydroxy-6-iodobenzoic acid |

InChI |

InChI=1S/C7H6INO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,9H2,(H,11,12) |

InChI Key |

GMZPZVYPLKTRPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)C(=O)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzoic Acid, 2 Amino 3 Hydroxy 6 Iodo

Retrosynthetic Analysis of Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu The analysis of Benzoic acid, 2-amino-3-hydroxy-6-iodo- (Target Molecule 1 ) involves several key disconnections based on its functional groups: an amino (-NH₂), a hydroxyl (-OH), an iodo (-I), and a carboxylic acid (-COOH) group on a benzene (B151609) ring.

The primary strategic considerations involve the order of introduction of these substituents, as their directing effects in electrophilic aromatic substitution are crucial. The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The iodo group is deactivating but also ortho-, para-directing.

A plausible retrosynthetic pathway is as follows:

Functional Group Interconversion (FGI): The 2-amino group can be retrosynthetically converted to a 2-nitro group (-NO₂). A nitro group is a strong meta-director, which can be strategically used during synthesis and then reduced to an amine in a late-stage step. This leads to precursor 2 .

C-I Disconnection: The C-I bond at the 6-position can be disconnected, suggesting an iodination reaction of a precursor molecule. The position of this iodination is directed by the existing functional groups. This points to precursor 3 , 2-amino-3-hydroxybenzoic acid or its nitro equivalent.

Order of Substitution: Considering the directing effects, a logical precursor would be 3-hydroxybenzoic acid (4 ). From this starting material, the challenge lies in introducing the nitro and iodo groups at the correct positions (2- and 6- respectively).

This analysis suggests a forward synthesis starting from a substituted benzoic acid, likely involving nitration, iodination, and reduction steps. The relationship and positioning of the functional groups are key to designing an effective route. amazonaws.com

Figure 1: A simplified retrosynthetic analysis for Benzoic acid, 2-amino-3-hydroxy-6-iodo-, identifying key precursors.

Figure 1: A simplified retrosynthetic analysis for Benzoic acid, 2-amino-3-hydroxy-6-iodo-, identifying key precursors.Classical Synthetic Approaches to Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Classical synthetic methods provide robust and well-documented procedures for constructing substituted aromatic rings through multi-step sequences.

Multi-step Linear and Convergent Syntheses

A hypothetical linear synthesis for Benzoic acid, 2-amino-3-hydroxy-6-iodo- can be proposed based on the chemistry of related molecules, such as other substituted anthranilic acids. orgsyn.orgnih.gov A likely route would start from a commercially available precursor like 3-hydroxybenzoic acid.

Proposed Linear Synthetic Route:

Nitration: The synthesis would commence with the nitration of 3-hydroxybenzoic acid. The hydroxyl group is a powerful ortho-, para-director, while the carboxyl group is a meta-director. This combination will direct the incoming nitro group to the 2-, 4-, and 6-positions. Selective nitration at the 2- and 6-positions is expected due to the strong activating effect of the hydroxyl group.

Iodination: The subsequent step would be iodination. The product from the first step, 3-hydroxy-2-nitrobenzoic acid, would be subjected to iodination. The hydroxyl and nitro groups would direct the iodine atom to the 6-position.

Reduction: The final key step involves the selective reduction of the nitro group to an amino group. This is typically achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C). nih.gov This transformation yields the final product.

This multi-step approach relies on the predictable directing effects of the substituents to achieve the desired regiochemistry.

Identification and Utilization of Key Synthetic Precursors and Intermediates

The success of any synthesis hinges on the availability and reactivity of key precursors and intermediates. In this proposed synthesis, several compounds play a pivotal role.

| Compound Name | Role in Synthesis | Rationale for Use |

| 3-Hydroxybenzoic Acid | Starting Material | A readily available and inexpensive commercial compound with functional groups that can direct subsequent substitutions. |

| 3-Hydroxy-2-nitrobenzoic acid | Key Intermediate | Formed via regioselective nitration. The nitro group acts as a director for the next step and is a precursor to the target's amino group. |

| 3-Hydroxy-6-iodo-2-nitrobenzoic acid | Key Intermediate | The fully substituted precursor before the final reduction step. Its formation relies on the combined directing effects of the existing groups. |

| Iodine monochloride (ICl) or NIS | Iodinating Agent | Common and effective electrophilic iodinating agents for activated aromatic rings. |

| Tin(II) Chloride (SnCl₂) or H₂/Pd-C | Reducing Agent | Standard reagents for the reduction of an aromatic nitro group to an amine without affecting the other functional groups. nih.gov |

The table above outlines the primary chemicals involved in a plausible classical synthesis.

Contemporary and Sustainable Synthetic Methodologies for Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability, offering advanced alternatives to classical methods.

Catalytic Reactions in the Formation of Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Catalytic methods could offer a more direct and atom-economical route. For instance, C-H activation/functionalization is a powerful tool. A hypothetical catalytic approach might involve:

Directed C-H Iodination: Starting with 2-amino-3-hydroxybenzoic acid, a transition-metal catalyst (e.g., palladium or rhodium) could be used to directly iodinate the C-H bond at the 6-position. The amino or hydroxyl group could act as a directing group to achieve high regioselectivity.

Biocatalysis: Enzymes offer high selectivity under mild conditions. wisc.edu A hypothetical biocatalytic route could employ a halogenase enzyme for the specific iodination of a suitable precursor, or an aminotransferase to introduce the amino group. This aligns with green chemistry principles by operating in aqueous media at ambient temperatures.

Green Chemistry Principles Applied to the Synthesis of Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Applying green chemistry principles aims to reduce the environmental impact of the synthesis. unibo.itnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol (B145695), or supercritical CO₂ where possible.

Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the reactants into the final product. Catalytic routes are often superior in this regard compared to stoichiometric reactions that generate significant waste.

Use of Safer Reagents: Employing less hazardous reagents. For example, using a solid, recyclable iodinating agent or replacing strong acids with solid acid catalysts. The use of Oxone® as a re-oxidant for in-situ generation of reactive species is a well-established green technique in the synthesis of related iodo-compounds. nih.govmdpi.com

| Green Chemistry Principle | Application to the Proposed Synthesis | Potential Benefit |

| Prevent Waste | Utilize catalytic cycles for iodination or amination. | Reduces the amount of stoichiometric byproducts. |

| Safer Solvents & Auxiliaries | Perform reactions in water or bio-based solvents like ethanol. nih.gov | Minimizes worker exposure and environmental pollution. |

| Design for Energy Efficiency | Employ reactions that proceed at ambient temperature and pressure. | Lowers energy consumption and associated carbon footprint. |

| Use of Renewable Feedstocks | Start from bio-derived precursors if available. | Reduces reliance on petrochemicals. |

This interactive table summarizes how green chemistry principles can be integrated into the synthesis.

Advanced Purification and Isolation Techniques for Benzoic Acid, 2-amino-3-hydroxy-6-iodo- in Laboratory Settings

The purification and isolation of the target compound, Benzoic acid, 2-amino-3-hydroxy-6-iodo-, are critical steps to obtain a product of high purity. Given its amphoteric nature, possessing both an acidic carboxylic group and a basic amino group, as well as a phenolic hydroxyl group, a combination of techniques would likely be employed.

Recrystallization: A primary method for purifying solid organic compounds is recrystallization. The choice of solvent is crucial and would depend on the solubility profile of the compound. A suitable solvent would dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For iodo-substituted anthranilic acids, recrystallization from aqueous solutions or organic solvents like ethanol or benzene has been reported. chemicalbook.comorgsyn.org For instance, 5-iodoanthranilic acid can be purified by recrystallization of its ammonium (B1175870) salt from hot water. orgsyn.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of anthranilic acid derivatives. nih.govresearchgate.net A reversed-phase C18 column is often used, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov The pH of the buffer can be adjusted to control the ionization state of the analyte and improve separation.

Solid-phase extraction (SPE) can also be utilized as a preliminary purification step to remove major impurities before final purification by HPLC or recrystallization. researchgate.net

Table 2: Advanced Purification and Isolation Techniques

| Technique | Stationary Phase/Matrix | Mobile Phase/Solvent System | Detection Method | Key Findings/Applications |

| High-Performance Liquid Chromatography (HPLC) | Microbondapak C18 | 35:65 v/v methanol/pH 3 phosphate (B84403) buffer (isocratic) | UV-Vis Spectroscopy | Effective for assay and impurity determination of anthranilic acid. nih.gov |

| Recrystallization | Not Applicable | Hot water (for ammonium salt) | Not Applicable | Purification of 5-iodoanthranilic acid. orgsyn.org |

| Recrystallization | Not Applicable | Benzene | Not Applicable | Recrystallization of 2-azido-5-iodobenzoic acid. chemicalbook.com |

| Solid-Phase Extraction (SPE) | Silica-based strong anion-exchanger | Not Specified | Not Applicable | Purification of urine samples containing anthranilic acid derivatives. researchgate.net |

This table summarizes purification techniques applicable to the target compound based on methods used for similar molecules.

Chemical Reactivity and Transformational Studies of Benzoic Acid, 2 Amino 3 Hydroxy 6 Iodo

Electrophilic Aromatic Substitution Reactions on Benzoic Acid, 2-amino-3-hydroxy-6-iodo- Scaffolds

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of such reactions on the 2-amino-3-hydroxy-6-iodobenzoic acid scaffold is governed by the competing directing effects of its four substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho, para-directing groups. The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The iodo (-I) substituent is deactivating yet ortho, para-directing.

The positions on the aromatic ring available for substitution are C4 and C5. The cumulative effect of the activating groups (-NH₂ and -OH) strongly enhances the nucleophilicity of the ring, while the deactivating groups (-COOH and -I) diminish it. The powerful ortho, para-directing influence of the amino and hydroxyl groups would strongly favor substitution at the C4 and C5 positions.

Directed Ortho-Metallation and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate an adjacent ortho position with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with various electrophiles. wikipedia.org In the case of 2-amino-3-hydroxy-6-iodobenzoic acid, the -OH, -NH₂, and -COOH groups can all function as DMGs. harvard.edu

The hierarchy of directing ability generally places amide and carboxylate groups higher than hydroxyl and amino groups. organic-chemistry.orgharvard.edu In the target molecule, the acidic protons of the -COOH and -OH groups, and to a lesser extent the -NH₂ group, would be deprotonated first by the organolithium base. This would form a polysalt. The lithiation of the aromatic ring would then be directed by the resulting groups. The -O⁻ and -NH⁻ groups are weak DMGs, while the -COO⁻Li⁺ is a stronger DMG.

Considering the directing abilities, metalation is most likely to be directed by the carboxylate group to the C6 position, which is already occupied by an iodine atom. An alternative is direction by the hydroxyl group to the C4 position or by the amino group to the C-H bond that is not present. A study on the synthesis of 6-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) successfully employed ortho-directed metalation. acs.org However, the presence of a bulky iodine atom at the C6 position in the target molecule introduces significant steric hindrance, which could impede or redirect the metalation process, possibly favoring functionalization at the less hindered C4 position.

Table 1: Potential Directed Ortho-Metalation Sites and Directing Group Influence

| Directing Group (after deprotonation) | Potential Lithiation Site | Influencing Factors | Predicted Feasibility |

| Carboxylate (-COO⁻Li⁺) | C6 | Strong directing effect, but site is sterically hindered by iodine. | Low (due to existing substituent) |

| Hydroxyl (-O⁻Li⁺) | C4 | Moderate directing effect, less sterically hindered site. | Plausible |

| Amino (-NH⁻Li⁺) | C(not available) | Weak directing effect. | Not applicable |

Nitration and Sulfonation Patterns

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The regiochemical outcome on the 2-amino-3-hydroxy-6-iodobenzoic acid ring depends on the balance of the strong activating and ortho, para-directing effects of the -NH₂ and -OH groups against the deactivating, meta-directing effect of the -COOH group.

The -NH₂ and -OH groups are among the most powerful activating groups and will dominate the directing effects. Both strongly favor substitution at their para positions. The position para to the -OH group is C6 (blocked by iodine), and the position para to the -NH₂ group is C5. The position ortho to the -OH group is C4, and the position ortho to the -NH₂ group is C3 (blocked by the hydroxyl group). Therefore, substitution is overwhelmingly directed to positions C4 and C5.

For instance, the nitration of 3-hydroxybenzoic acid is known to yield 6-nitro-3-hydroxybenzoic acid, demonstrating the strong directing power of the hydroxyl group to its ortho and para positions. google.com Given the combined activating power of both the amino and hydroxyl groups in the target molecule, electrophilic substitution is expected to occur readily, likely at the C5 position, which is para to the amino group and meta to the hydroxyl group, or at the C4 position, which is ortho to the hydroxyl group. The harsh acidic conditions of typical nitration and sulfonation reactions could lead to protonation of the amino group, converting it into a deactivating, meta-directing -NH₃⁺ group, which would further complicate the reactivity patterns.

Nucleophilic Aromatic Substitution Pathways Involving Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orglibretexts.org In the title compound, the iodine atom at C6 could potentially serve as a leaving group.

For an SNAr reaction to be favorable, the aromatic ring must be electron-deficient to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The carboxylic acid group is electron-withdrawing. However, the amino and hydroxyl groups at the C2 and C3 positions are potent electron-donating groups. Their effect is to increase the electron density of the ring, which strongly disfavors the SNAr mechanism. libretexts.org The electron-donating effects of the -NH₂ and -OH groups would destabilize the anionic intermediate required for the reaction, making the substitution unlikely under standard SNAr conditions. Therefore, direct displacement of the 6-iodo substituent by a nucleophile is predicted to be exceptionally difficult.

Reactivity of the Carboxylic Acid Moiety in Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

The carboxylic acid functional group is a versatile handle for various chemical transformations.

Esterification and Amidation Reactions

The carboxylic acid group of 2-amino-3-hydroxy-6-iodobenzoic acid is expected to undergo standard esterification and amidation reactions. Esterification can typically be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by conversion to an acid chloride followed by reaction with an alcohol.

Amidation, the formation of an amide bond, is also a feasible transformation. This is a cornerstone of peptide synthesis. Indeed, related compounds like 2-amino-5-iodobenzoic acid are used in peptide synthesis applications. sigmaaldrich.comsigmaaldrich.com However, the presence of the nucleophilic -NH₂ and -OH groups on the aromatic ring presents a challenge for selectivity. researchgate.net Direct conversion to a highly reactive acyl chloride using reagents like thionyl chloride could lead to undesired side reactions, including polymerization or acylation of the amino and hydroxyl groups. researchgate.net

To achieve selective amidation or esterification at the carboxylic acid, modern coupling reagents are typically employed. These reagents activate the carboxyl group in situ under milder conditions, avoiding the need for harsh acid chlorides.

Table 2: Selected Coupling Reagents for Amidation/Esterification

| Reagent Class | Example Reagents | Reaction Conditions | Remarks |

| Carbodiimides | DCC, EDC | Typically with an additive like HOBt or DMAP | Widely used, mild conditions, avoids side reactions on -NH₂ and -OH groups. |

| Boron-based | Borate esters (e.g., B(OCH₂CF₃)₃) | Anhydrous solvent | Effective for direct amidation of unprotected amino acids. sci-hub.st |

| Phosphonium Salts | BOP, PyBOP | Aprotic solvent, base | High efficiency, suitable for difficult couplings. |

The use of protecting groups for the amino and hydroxyl functions is another viable strategy to ensure that the reaction occurs exclusively at the carboxylic acid moiety.

Decarboxylation Mechanisms and Products

Decarboxylation, the removal of the carboxyl group, is a known reaction for certain aromatic carboxylic acids, often requiring high temperatures or specific catalysts. For derivatives of anthranilic acid, decarboxylation can be a viable synthetic route.

Given that the target molecule is an aromatic α-amino acid derivative, biocatalytic decarboxylation is a potential pathway. Aromatic L-amino acid decarboxylase (AADC) enzymes have shown broad substrate specificity, converting various aromatic amino acids into their corresponding biogenic amines. elsevierpure.com If Benzoic acid, 2-amino-3-hydroxy-6-iodo- were a substrate for such an enzyme, the expected product would be 2-amino-1-hydroxy-4-iodobenzene .

Chemical decarboxylation is also conceivable. The reaction is often facilitated by the presence of electron-donating groups on the ring, which can stabilize the carbanionic intermediate formed upon CO₂ loss. The potent electron-donating -NH₂ and -OH groups on the target molecule could facilitate this process, potentially under thermal conditions or in the presence of a copper catalyst. The product of chemical decarboxylation would be the same as the biocatalytic route.

Functional Group Transformations of the Amino and Hydroxyl Groups in Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Acylation, Alkylation, and Arylation Chemistry

The amino and hydroxyl groups of Benzoic acid, 2-amino-3-hydroxy-6-iodo- can be readily modified through acylation, alkylation, and arylation reactions. The selective transformation of one group over the other often depends on fine-tuning reaction conditions, such as the choice of base, solvent, and temperature.

Acylation: This process involves the introduction of an acyl group (R-C=O) and is typically achieved using acyl chlorides or anhydrides. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions. For instance, reaction with acetic anhydride (B1165640) can yield the N-acetylated product. Complete acylation of both groups is also possible under more forcing conditions.

Alkylation: The introduction of alkyl groups can be accomplished with alkyl halides. This reaction can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. The regioselectivity can be influenced by the reaction conditions; for example, using a strong base might favor O-alkylation by deprotonating the phenolic hydroxyl group.

Arylation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, can be used to introduce aryl substituents. This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen or carbon-oxygen bond, linking an aryl group to the amino or hydroxyl function, respectively.

The following table summarizes representative transformations for these functional groups.

| Transformation | Reagent Class | Typical Reagents | General Product Structure |

| Acylation | Acyl Halide / Anhydride | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N-acyl / O-acyl derivatives |

| Alkylation | Alkyl Halide | Methyl iodide, Ethyl bromide | N-alkyl / O-alkyl derivatives |

| Arylation | Aryl Halide / Triflate | Phenyl bromide (with Pd catalyst) | N-aryl / O-aryl derivatives |

Metal Chelation and Complexation Properties

The ortho-positioning of the amino and hydroxyl groups makes Benzoic acid, 2-amino-3-hydroxy-6-iodo- an effective bidentate chelating agent. These two groups can coordinate with a single metal ion to form a stable, five-membered ring structure. This chelation is a critical property, influencing the molecule's behavior in biological systems and its application in coordination chemistry.

The carboxylate group can also participate in coordination, potentially allowing the molecule to act as a tridentate ligand. The stability and geometry of the resulting metal complexes depend on several factors, including the identity, size, and oxidation state of the metal ion, as well as the pH of the solution. Research has shown that related 3-hydroxyanthranilic acid derivatives can form stable complexes with a variety of transition metals, including copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). These complexes can exhibit unique electronic and catalytic properties distinct from the free ligand.

Transition Metal-Catalyzed Cross-Coupling Reactions of Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

The carbon-iodine (C-I) bond at the 6-position is a highly valuable synthetic handle for constructing more complex molecules. The C-I bond is relatively weak and readily undergoes oxidative addition to transition metal catalysts, primarily palladium, initiating a catalytic cycle that forges new carbon-carbon or carbon-heteroatom bonds.

Suzuki, Sonogashira, and Heck Coupling Methodologies

The iodo-substituent enables participation in some of the most powerful C-C bond-forming reactions in organic synthesis.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling between the iodo-compound and an organoboron reagent, typically a boronic acid or ester (R-B(OH)₂). It is a robust and widely used method for forming biaryl structures.

Sonogashira Coupling: This reaction creates a bond between the aromatic ring and a terminal alkyne. It is co-catalyzed by palladium and copper salts and proceeds under mild conditions, making it highly valuable for the synthesis of aryl-alkyne conjugates.

Heck Coupling: In this reaction, the iodo-compound is coupled with an alkene in the presence of a palladium catalyst and a base. This method results in the formation of a new C-C bond at one of the vinylic positions of the alkene, effectively synthesizing substituted styrenes or other vinyl-arenes.

The table below outlines the key components and products of these important cross-coupling reactions.

| Coupling Reaction | Key Reagents | Catalyst System | General Product |

| Suzuki Coupling | Arylboronic Acid, Base (e.g., Na₂CO₃) | Pd(PPh₃)₄ or other Pd(0) complexes | 6-Aryl-2-amino-3-hydroxybenzoic acid |

| Sonogashira Coupling | Terminal Alkyne, Base (e.g., Et₃N) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) | 6-(Alkynyl)-2-amino-3-hydroxybenzoic acid |

| Heck Coupling | Alkene (e.g., Styrene), Base (e.g., Et₃N) | Pd(OAc)₂ + Ligand (e.g., PPh₃) | 6-(Vinyl)-2-amino-3-hydroxybenzoic acid derivative |

C-H Bond Activation and Functionalization Studies

Beyond leveraging the pre-installed iodo-group, modern synthetic strategies are increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds. For Benzoic acid, 2-amino-3-hydroxy-6-iodo-, the C-H bonds at positions 4 and 5 are potential sites for such transformations. The existing amino and hydroxyl groups can act as directing groups, coordinating to a metal catalyst and guiding the reaction to a specific adjacent C-H bond.

While specific C-H activation studies on this exact molecule are not extensively documented in readily available literature, research on analogous substituted anilines and phenols demonstrates the feasibility of this approach. Using catalysts based on palladium, rhodium, or ruthenium, it is conceivable that the C-H bonds of the 6-iodo-3-hydroxyanthranilic acid core could be directly arylated, alkylated, or otherwise functionalized. This strategy represents a more atom- and step-economical approach compared to traditional cross-coupling, as it avoids the need for pre-functionalization of the coupling partner. Future research will likely explore this avenue to further expand the synthetic utility of this versatile chemical building block.

Advanced Spectroscopic and Structural Characterization of Benzoic Acid, 2 Amino 3 Hydroxy 6 Iodo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information on the number and type of protons and carbons, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. u-tokyo.ac.jp

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Benzoic acid, 2-amino-3-hydroxy-6-iodo-, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, H-4 and H-5, confirming their adjacent positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). sdsu.edu It allows for the unambiguous assignment of carbon signals for all protonated carbons. An HSQC spectrum would show correlations for C4-H4 and C5-H5.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for connecting different spin systems and identifying quaternary (non-protonated) carbons. sdsu.eduyoutube.com For the target molecule, HMBC is instrumental in confirming the substitution pattern. For instance, the H-5 proton would show a correlation to the iodinated carbon (C-6) and the carboxyl carbon (C-7), while the H-4 proton would show correlations to the hydroxyl-bearing carbon (C-3) and C-6. These correlations are key to placing the iodo substituent at the C-6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoic acid, 2-amino-3-hydroxy-6-iodo- in DMSO-d₆ Predicted values are estimated based on substituent effects and data from analogous compounds like 2-amino-5-iodobenzoic acid and 3-hydroxyanthranilic acid. nist.govchemicalbook.com

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | ~115 | - | - |

| 2 | ~150 | - | - |

| 3 | ~145 | - | - |

| 4 | ~120 | ~7.1 - 7.3 | d |

| 5 | ~125 | ~6.8 - 7.0 | d |

| 6 | ~90 | - | - |

| 7 (COOH) | ~170 | ~11 - 13 | br s |

| NH₂ | - | ~4.5 - 5.5 | br s |

Table 2: Key Predicted HMBC Correlations

| Proton | Correlating Carbons (Position) |

|---|---|

| H-4 | C-2, C-6, C-5 |

Solid-State NMR (ssNMR) provides invaluable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to define molecular orientation, packing, and intermolecular forces like hydrogen bonding. nih.gov

For Benzoic acid, 2-amino-3-hydroxy-6-iodo-, ssNMR could be used to:

Characterize Polymorphism: Identify and distinguish between different crystalline forms of the compound, which may exhibit distinct physical properties.

Analyze Intermolecular Interactions: Techniques like ¹H-¹H double-quantum (DQ) MAS experiments can probe hydrogen bonding networks involving the carboxylic acid, hydroxyl, and amino functional groups, which dictate the crystal packing.

Determine Molecular Dynamics: By measuring relaxation times and using variable temperature experiments, ssNMR can characterize the motion of specific parts of the molecule in the solid state, such as the rotation of the amino group. nih.gov Studies on materials like poly[(R)-3-hydroxybutyric] acid have demonstrated the power of ssNMR in differentiating between crystalline and amorphous regions and their respective molecular mobilities. nih.gov

Table 3: Potential Solid-State NMR Experiments and Their Applications

| Experiment | Nuclei Probed | Information Gained |

|---|---|---|

| ¹³C CP/MAS | ¹³C, ¹H | High-resolution spectrum of carbons in the solid state, identification of non-equivalent molecules in the unit cell. |

| ¹⁵N CP/MAS | ¹⁵N, ¹H | Probing the chemical environment of the nitrogen atom in the amino group. |

Mass Spectrometry (MS) for Precise Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules that might have the same nominal mass. nih.gov For Benzoic acid, 2-amino-3-hydroxy-6-iodo-, HRMS would be used to confirm its elemental composition of C₇H₆INO₃.

Table 4: Molecular Formula and Exact Mass

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆INO₃ |

| Monoisotopic Mass | 294.9392 u |

| [M+H]⁺ Ion | 295.9465 u |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the protonated molecule [M+H]⁺), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For protonated Benzoic acid, 2-amino-3-hydroxy-6-iodo-, fragmentation would likely proceed through the loss of small, stable neutral molecules. Key fragmentation pathways could include:

Decarboxylation: Loss of CO₂ (44 u) from the carboxylic acid group.

Loss of Water: Elimination of H₂O (18 u) from the hydroxyl and carboxylic acid groups.

Loss of Ammonia: Loss of NH₃ (17 u) from the amino group.

Loss of Iodine: Cleavage of the C-I bond, leading to the loss of an iodine radical (127 u).

Analysis of related compounds such as 2-amino-3-methoxybenzoic acid shows characteristic losses that help in structural confirmation. nih.gov Mapping these fragmentation pathways provides definitive evidence for the presence and connectivity of the various functional groups.

Table 5: Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 295.9)

| Product Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 277.9 | H₂O | Ion resulting from water loss |

| 250.9 | COOH₂ | Ion resulting from loss of formic acid |

| 168.9 | I | Iodonium ion loss |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation corresponding to molecular vibrations that cause a change in dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, with scattered photons losing or gaining energy corresponding to specific vibrational modes.

For Benzoic acid, 2-amino-3-hydroxy-6-iodo-, the spectra would be rich with information. Key functional groups would give rise to characteristic bands. For instance, IR spectroscopy on 2-amino-3-chlorobenzoic acid revealed key peaks for its functional groups. mdpi.com

O-H Stretching: A broad band from the carboxylic acid O-H group is expected around 2500-3300 cm⁻¹, overlapping with a sharper band from the phenolic O-H group around 3200-3600 cm⁻¹.

N-H Stretching: The amino group will show two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption from the carboxylic acid carbonyl group is expected around 1680-1710 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-I Stretching: A weak to medium intensity band for the carbon-iodine bond would be expected in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bond, which may be weak in the IR spectrum.

Table 6: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | Weak |

| Phenol | O-H stretch | 3200 - 3600 | Medium | Weak |

| Amine | N-H stretch | 3300 - 3500 | Medium | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Bond | C-N stretch | 1250 - 1350 | Medium | Weak |

| C-O Bond | C-O stretch | 1200 - 1300 | Strong | Weak |

Assignment of Characteristic Vibrational Modes

Without experimental data from techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy, a definitive assignment of the characteristic vibrational modes for Benzoic acid, 2-amino-3-hydroxy-6-iodo- is not possible. Theoretical calculations could provide predicted frequencies, but these would require experimental validation for confirmation.

For a molecule of this nature, one would expect to observe characteristic vibrations corresponding to its functional groups. A hypothetical table of expected vibrational modes is presented below for illustrative purposes, based on general knowledge of similar molecular structures.

Table 1: Hypothetical Characteristic Vibrational Modes for Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 |

| C-N (Aromatic) | Stretching | 1360 - 1250 |

| C-O (Phenolic) | Stretching | 1260 - 1180 |

| C-I (Aromatic) | Stretching | 600 - 500 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| N-H (Amine) | Bending | 1650 - 1580 |

| O-H (Phenolic) | Bending | 1410 - 1310 |

Note: This table is predictive and not based on experimental data for the specified compound.

In-situ Spectroscopic Monitoring of Reactions

The application of in-situ spectroscopic techniques to monitor reactions involving Benzoic acid, 2-amino-3-hydroxy-6-iodo- has not been reported in the available literature. Such studies would be invaluable for understanding its formation, reactivity, and degradation pathways. Techniques like ReactIR (in-situ FTIR) or in-situ Raman spectroscopy could track the real-time changes in the concentrations of reactants, intermediates, and products, providing crucial kinetic and mechanistic insights.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of Benzoic acid, 2-amino-3-hydroxy-6-iodo- has not been determined, as no published crystallographic data exists.

Single Crystal X-ray Diffraction Analysis

To date, there are no reports of the successful growth of single crystals of Benzoic acid, 2-amino-3-hydroxy-6-iodo- suitable for X-ray diffraction analysis. Consequently, its crystal system, space group, and precise atomic coordinates remain unknown. Such an analysis would be definitive in confirming the molecular structure and providing accurate bond lengths and angles.

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

A detailed analysis of the crystal packing, hydrogen bonding network, and other intermolecular interactions is contingent on obtaining a crystal structure. For a molecule with carboxylic acid, amine, and hydroxyl functional groups, a complex network of hydrogen bonds would be anticipated, playing a crucial role in the supramolecular assembly of the crystal lattice. The presence of the bulky iodine atom would also be expected to influence the crystal packing through potential halogen bonding or steric effects.

Theoretical and Computational Studies on Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Following a comprehensive search of scientific literature and computational databases, it has been determined that there are no specific theoretical or computational studies published for the chemical compound "Benzoic acid, 2-amino-3-hydroxy-6-iodo-".

While computational research, including Density Functional Theory (DFT) and other methods, has been conducted on structurally related molecules such as other substituted aminobenzoic acids, this information falls outside the strict scope of the requested article. For example, studies on compounds like 2-amino-3,5-diiodobenzoic acid have utilized DFT to analyze molecular geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap. nih.gov Similarly, research exists on other halogenated 2-aminobenzoic acids, employing DFT for geometrical optimization and analysis of intramolecular interactions. nih.gov

However, without specific studies on "Benzoic acid, 2-amino-3-hydroxy-6-iodo-," it is not possible to provide scientifically accurate data for the outlined sections:

Theoretical and Computational Studies on Benzoic Acid, 2 Amino 3 Hydroxy 6 Iodo

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data:No predicted spectroscopic data exists to be correlated with experimental findings.

Therefore, the generation of a detailed and scientifically accurate article with data tables as requested is not feasible due to the absence of primary research on this specific compound.

Derivatives, Analogs, and Structure Activity Relationship Sar Investigations of Benzoic Acid, 2 Amino 3 Hydroxy 6 Iodo

Design and Synthesis of Substituted Analogs of Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

The synthesis of "Benzoic acid, 2-amino-3-hydroxy-6-iodo-" and its analogs can be approached through multi-step synthetic sequences, often starting from commercially available substituted benzoic acids. A plausible route would involve the strategic introduction of the amino, hydroxyl, and iodo substituents onto a benzoic acid core. For instance, starting with 2-amino-3-hydroxybenzoic acid, direct iodination could be explored. The directing effects of the activating amino and hydroxyl groups would likely favor substitution at the positions ortho and para to them.

The synthesis of related di-halogenated aminobenzoic acids, such as 2-amino-3,5-diiodobenzoic acid, has been successfully achieved and characterized, providing a methodological basis for the synthesis of the title compound. nih.gov The general procedure for such syntheses often involves the use of an iodinating agent in a suitable solvent system.

Furthermore, the synthesis of various substituted benzo[d]thiazole-6-carboxylic acid derivatives often originates from modified aminobenzoic acids, showcasing the versatility of this class of compounds as building blocks for more complex heterocyclic systems. nih.gov These synthetic strategies could be adapted for the creation of a library of "Benzoic acid, 2-amino-3-hydroxy-6-iodo-" analogs with diverse substitution patterns.

Table 1: Proposed Analogs and Potential Synthetic Strategies

| Analog Type | Rationale for Design | Potential Synthetic Approach |

| Alkyl esters | To enhance lipophilicity and cell membrane permeability. | Fischer esterification of the carboxylic acid with various alcohols. |

| Amides | To introduce new hydrogen bonding interactions and alter solubility. | Activation of the carboxylic acid followed by coupling with primary or secondary amines. |

| O-alkylated derivatives | To probe the role of the hydroxyl group in biological interactions. | Williamson ether synthesis on the phenolic hydroxyl group. |

| N-acylated derivatives | To investigate the influence of the amino group on activity and stability. | Acylation of the amino group with acid chlorides or anhydrides. |

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of "Benzoic acid, 2-amino-3-hydroxy-6-iodo-" is a prime site for chemical modification to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Standard organic synthesis techniques can be employed for these modifications. For example, esterification can be achieved by reacting the benzoic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol. A variety of esters, from simple methyl or ethyl esters to more complex long-chain or functionalized esters, can be prepared to systematically probe the effect of this group on biological activity.

Amide derivatives can be synthesized by activating the carboxylic acid, for instance with a carbodiimide (B86325) reagent, and then reacting it with a primary or secondary amine. This allows for the introduction of a wide range of substituents, which can introduce new hydrogen bond donors and acceptors, potentially altering the binding mode of the molecule to its biological target.

Derivatization and Functionalization of the Amino and Hydroxyl Groups

The amino and hydroxyl groups on the aromatic ring of "Benzoic acid, 2-amino-3-hydroxy-6-iodo-" offer additional handles for derivatization, which can significantly impact the molecule's electronic properties and potential for intermolecular interactions.

The amino group can be acylated to form amides, sulfonamides, or ureas. These modifications can alter the electron-donating nature of the amino group and introduce bulky substituents that can probe the steric tolerance of a potential binding site. Selective protection of the amino group may be necessary during other synthetic transformations.

The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can eliminate a hydrogen bond-donating group and introduce lipophilic or sterically demanding moieties. The choice of derivatization strategy would depend on the specific research question being addressed in a structure-activity relationship study. The synthesis of related compounds, such as 2-amino-3-hydroxydecanoic acid, has involved strategic protection and manipulation of hydroxyl and amino groups, providing a playbook for similar transformations on the title compound. beilstein-journals.orgresearchgate.net

Impact of Halogen Substitution (Iodine) on the Chemical Reactivity and Biological Interactions of Benzoic Acid, 2-amino-3-hydroxy-6-iodo- Analogs

The iodine atom at the 6-position of the benzoic acid ring is expected to have a profound impact on the molecule's properties. The chemistry of polyvalent iodine compounds is well-documented, highlighting the unique reactivity that iodine can impart. nih.govacs.org

Electronic Effects: Iodine is an electron-withdrawing group through induction, which can influence the acidity of the carboxylic acid and the nucleophilicity of the amino and hydroxyl groups. It can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Steric Effects: The large size of the iodine atom can impose specific conformational preferences on the molecule and can be a key determinant of its ability to fit into a biological target's binding pocket.

Metabolic Stability: The carbon-iodine bond can be a site of metabolism. In some contexts, aryl iodides can be deiodinated by metabolic enzymes. The study of butyl 4-hydroxy-3:5-diiodobenzoate's effect on the deiodination of other molecules suggests that the presence of iodine can influence metabolic pathways. nih.gov

Replacing iodine with other halogens (e.g., bromine, chlorine, or fluorine) would systematically alter the steric and electronic properties of the molecule, providing valuable data for structure-activity relationship studies. The synthesis and computational analysis of 2-amino-3,5-diiodobenzoic acid and its dibromo analog have shown differences in their energies and HOMO-LUMO gaps, indicating that the nature of the halogen significantly affects the molecule's electronic structure. nih.gov

In Vitro Structure-Activity Relationship (SAR) Studies of Benzoic Acid, 2-amino-3-hydroxy-6-iodo- Scaffolds for Mechanistic Insight

A systematic in vitro structure-activity relationship (SAR) study of "Benzoic acid, 2-amino-3-hydroxy-6-iodo-" analogs would be crucial for understanding the molecular basis of their biological activity and for the rational design of more potent and selective compounds. Such studies are foundational in medicinal chemistry, as demonstrated by the SAR analysis of compounds like acetyl aspartic acid. nih.gov

An SAR campaign would involve synthesizing a library of analogs with systematic modifications at the carboxylic acid, amino, hydroxyl, and iodo positions, as detailed in the preceding sections. These analogs would then be tested in relevant in vitro assays to determine their biological activity.

Table 2: Hypothetical SAR Data for Mechanistic Insight

| Modification | Position | Analog | Expected Impact on a Hypothetical Kinase Inhibition Assay | Rationale |

| Carboxylic Acid | 1 | Methyl Ester | Decreased or abolished activity | The carboxylate may be crucial for a key ionic interaction with the target. |

| Amino Group | 2 | N-acetyl | Potentially altered activity | Acetylation neutralizes the basicity and adds steric bulk, probing the role of the amino group. |

| Hydroxyl Group | 3 | O-methyl | Potentially decreased activity | The hydroxyl group may act as a critical hydrogen bond donor or acceptor. |

| Halogen | 6 | Bromo-analog | Activity may be retained or slightly altered | Bromine is smaller and less polarizable than iodine, testing the importance of halogen size and halogen bonding potential. |

| Halogen | 6 | De-iodo analog | Significantly decreased activity | This would indicate a critical role for the halogen, either through steric or electronic effects. |

By correlating the structural changes with the observed biological activity, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. This, in turn, can provide insights into the binding mode of these compounds with their biological target, guiding the design of future generations of analogs with improved properties. The SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives serve as an excellent example of how this approach can lead to potent and selective inhibitors. nih.gov

Biological and Biochemical Research Applications of Benzoic Acid, 2 Amino 3 Hydroxy 6 Iodo in Vitro and Non Clinical

Exploration of Benzoic Acid, 2-amino-3-hydroxy-6-iodo- in Enzyme Inhibition/Activation Studies (In Vitro)

While direct studies on the enzyme inhibitory or activation properties of Benzoic acid, 2-amino-3-hydroxy-6-iodo- are not extensively documented, research on analogous benzoic acid derivatives suggests a potential for such activities. Substituted benzoic acids have been identified as inhibitors of various enzymes. For instance, a series of 3-(phenylamino)benzoic acids have demonstrated potent and selective inhibition of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer. nih.gov The inhibitory potency of these compounds was found to correlate with the electronic effects of the substituents on the phenylamino (B1219803) ring. nih.gov

Furthermore, various derivatives of benzoic acid have been synthesized and evaluated for their inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net In one study, several benzoic acid derivatives showed significant tyrosinase inhibitory potential, with one compound exhibiting higher potency than the standard inhibitors, kojic acid and L-mimosine. researchgate.net The structure-activity relationship of these derivatives was also discussed, highlighting the importance of the substitution pattern on the benzoic acid core for inhibitory activity. researchgate.net

Given these findings, it is plausible that Benzoic acid, 2-amino-3-hydroxy-6-iodo- could exhibit inhibitory or modulatory effects on various enzymes. The presence of the amino, hydroxyl, and iodo substituents would influence its electronic properties and three-dimensional shape, which are critical for enzyme-inhibitor interactions.

Table 1: Examples of Enzyme Inhibition by Benzoic Acid Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-(Phenylamino)benzoic acids | Aldo-keto reductase 1C3 (AKR1C3) | Nanomolar affinity and high selectivity over other AKR1C isoforms. nih.gov | nih.gov |

Ligand-Receptor Binding and Interaction Studies of Benzoic Acid, 2-amino-3-hydroxy-6-iodo- (In Vitro, non-clinical)

The potential for Benzoic acid, 2-amino-3-hydroxy-6-iodo- to act as a ligand for various receptors can be inferred from studies on structurally similar compounds. Hydroxycarboxylic acids are known to interact with a family of G-protein coupled receptors (GPCRs) known as hydroxycarboxylic acid receptors (HCAs). nih.gov Structural studies of HCA2 and HCA3 have revealed that agonists form a salt bridge with a conserved arginine residue to activate these receptors. nih.gov The presence of a carboxylic acid group in Benzoic acid, 2-amino-3-hydroxy-6-iodo- suggests it could potentially interact with such receptors.

In silico studies of 5-acetamido-2-hydroxy benzoic acid derivatives have predicted their activity as GPCR ligands, ion channel modulators, and kinase inhibitors. mdpi.com These computational models suggest that specific substitutions on the benzoic acid ring can lead to interactions with various receptor types. mdpi.com The amino and hydroxyl groups on Benzoic acid, 2-amino-3-hydroxy-6-iodo- could participate in hydrogen bonding interactions within a receptor binding pocket, while the iodine atom could form halogen bonds or interact with hydrophobic pockets.

Table 2: Predicted Receptor Interactions of a Substituted Benzoic Acid Derivative

| Compound | Predicted Target Class | Predicted Activity |

|---|

Cellular Uptake and Subcellular Distribution Studies of Benzoic Acid, 2-amino-3-hydroxy-6-iodo- (In Vitro Models)

Currently, there is a lack of specific published research on the cellular uptake and subcellular distribution of Benzoic acid, 2-amino-3-hydroxy-6-iodo-. However, the physicochemical properties of the molecule can provide some indication of its likely behavior. The presence of both polar (amino, hydroxyl, carboxylic acid) and a relatively non-polar (iodinated benzene (B151609) ring) component gives the molecule an amphipathic character.

The cellular uptake of benzoic acid and its derivatives can occur through various mechanisms, including passive diffusion and carrier-mediated transport. The extent of uptake would likely be influenced by the pH of the extracellular medium, which affects the ionization state of the carboxylic acid group. The subcellular distribution would depend on the molecule's affinity for different organelles and macromolecules within the cell. For instance, its ability to interact with lipids could lead to accumulation in membranes, while interactions with proteins could localize it to specific cellular compartments.

Investigation of Benzoic Acid, 2-amino-3-hydroxy-6-iodo- within Non-Clinical Biochemical Pathways

While specific studies on the interaction of Benzoic acid, 2-amino-3-hydroxy-6-iodo- with biochemical pathways are not available, research on a related compound, 4-amino-3-hydroxybenzoic acid, provides some insights. A study on Bordetella sp. strain 10d demonstrated that this bacterium metabolizes 4-amino-3-hydroxybenzoic acid through a modified meta-cleavage pathway for 2-aminophenols. nih.gov This pathway involves the enzymatic conversion of the substrate through a series of intermediates. nih.gov

This suggests that Benzoic acid, 2-amino-3-hydroxy-6-iodo- could potentially be metabolized by microorganisms through similar pathways, involving ring cleavage and subsequent degradation. The presence of the iodine atom might influence the rate and regioselectivity of such enzymatic reactions. In mammalian systems, benzoic acid derivatives are often metabolized through conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, or amidation of the carboxylic acid group.

Metabolic Transformation Studies of Benzoic Acid, 2-amino-3-hydroxy-6-iodo- in Non-Clinical Systems

Specific metabolic transformation studies for Benzoic acid, 2-amino-3-hydroxy-6-iodo- have not been reported. However, based on the metabolism of a similar compound, 4-amino-3-hydroxybenzoic acid, in Bordetella sp. strain 10d, a potential metabolic fate can be hypothesized for microbial systems. In this bacterium, 4-amino-3-hydroxybenzoate is metabolized to 2-hydroxymuconic 6-semialdehyde. nih.gov This intermediate is then further processed through a series of enzymatic steps involving a dehydrogenase, a tautomerase, a decarboxylase, and a hydratase, ultimately leading to the formation of pyruvic acid. nih.gov

The key intermediates identified in this pathway include 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and 4-hydroxy-2-oxovaleric acid. nih.gov It is conceivable that Benzoic acid, 2-amino-3-hydroxy-6-iodo- could undergo a similar metabolic transformation in certain non-clinical systems, although the iodine substituent would likely impact the specific enzymes involved and the kinetics of the reactions.

Table 3: Intermediates in the Metabolic Pathway of a Related Aminohydroxybenzoic Acid

| Substrate | Key Intermediate | Final Product | Organism | Reference |

|---|

Non Clinical Applications and Future Directions in Benzoic Acid, 2 Amino 3 Hydroxy 6 Iodo Research

Utilization of Benzoic Acid, 2-amino-3-hydroxy-6-iodo- as a Versatile Synthon in Complex Organic Synthesis

There is no available literature detailing the use of Benzoic acid, 2-amino-3-hydroxy-6-iodo- as a synthon in complex organic synthesis. In principle, its structure suggests potential as a building block. The amino, hydroxyl, and carboxylic acid groups offer multiple points for chemical modification, and the iodine atom could participate in various coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, which are fundamental in constructing complex organic molecules. However, no specific examples or methodologies involving this particular compound have been reported.

Potential as a Molecular Probe or Label in Non-Clinical Research

Currently, there are no studies that explore the potential of Benzoic acid, 2-amino-3-hydroxy-6-iodo- as a molecular probe or label. Generally, molecules with the potential for fluorescence or specific binding affinities are investigated for such roles. While some aminobenzoic acid derivatives exhibit fluorescent properties, the characteristics of the 2-amino-3-hydroxy-6-iodo- isomer have not been documented.

Applications in Advanced Materials Science and Supramolecular Chemistry

Research into the applications of Benzoic acid, 2-amino-3-hydroxy-6-iodo- in materials science and supramolecular chemistry has not been found in the existing scientific literature. The functional groups present on the molecule, particularly the carboxylic acid and amino groups, could theoretically engage in hydrogen bonding to form supramolecular assemblies. nih.govmdpi.comresearchgate.net The presence of an iodine atom could also facilitate halogen bonding, another important interaction in crystal engineering and the design of advanced materials. nih.gov However, no specific studies have been published to confirm these potential applications for this compound.

Emerging Research Avenues for Benzoic Acid, 2-amino-3-hydroxy-6-iodo-

Given the lack of foundational research on this compound, any discussion of emerging research avenues remains speculative.

Development of Novel Synthetic Methodologies

No specific synthetic methodologies for Benzoic acid, 2-amino-3-hydroxy-6-iodo- are detailed in the literature. The synthesis of related iodinated and aminated benzoic acids often involves multi-step processes, including nitration, reduction, and iodination reactions. The development of an efficient and selective synthesis for this specific isomer would be a necessary first step for any future research.

Identification of New Biological Targets (In Vitro)

There is no information available regarding the in vitro biological targets of Benzoic acid, 2-amino-3-hydroxy-6-iodo- . The biological activity of many small molecules is determined by their three-dimensional structure and functional group presentation. Without experimental data, it is not possible to identify any potential biological interactions.

Integration with Advanced Analytical and Spectroscopic Techniques

While general analytical techniques such as NMR, IR, and mass spectrometry would be essential for the characterization of Benzoic acid, 2-amino-3-hydroxy-6-iodo- , there are no published studies detailing its specific spectroscopic data. Research on related compounds, such as 2-amino-3,5-diiodobenzoic acid, has utilized these techniques for structural confirmation. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-hydroxy-6-iodo-benzoic acid, and how can regioselectivity be ensured during iodination?

- Methodology : Electrophilic aromatic substitution (EAS) is a common approach for introducing iodine into aromatic systems. Start with a precursor like 2-amino-3-hydroxy-benzoic acid and employ iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). To ensure regioselectivity at the 6-position, steric and electronic directing effects of the amino (-NH₂) and hydroxyl (-OH) groups must be considered. Use DFT calculations to predict substitution patterns and validate with NMR (e.g., ¹H/¹³C) and mass spectrometry .

- Key Data : Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using NOESY or COSY NMR to assess spatial proximity of substituents .

Q. How can sublimation enthalpy discrepancies affect purification strategies for this compound?

- Methodology : Sublimation is a critical purification step for thermally stable aromatic acids. However, sublimation enthalpy (ΔH_sub) values for benzoic acid derivatives vary widely (±2.3 kcal/mol on average) due to crystal packing and intermolecular H-bonding differences . Use thermo-gravimetric analysis (TGA) to determine compound-specific ΔH_sub. Optimize temperature gradients and vacuum conditions to minimize decomposition. Cross-reference with differential scanning calorimetry (DSC) to identify phase transitions .

- Key Data : For benzoic acid analogs, ΔH_sub ranges from 86–91 kJ/mol. Adjust sublimation parameters (e.g., 100–150°C under 0.1 mmHg) based on empirical TGA curves .

Q. What spectroscopic techniques are most effective for structural confirmation of 2-amino-3-hydroxy-6-iodo-benzoic acid?

- Methodology : Combine:

- FT-IR : Identify functional groups (e.g., -COOH stretch ~1680 cm⁻¹, -NH₂ bend ~1600 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm); ¹³C NMR confirms iodine’s electron-withdrawing effect (deshielded C-6).

- X-ray crystallography : Resolve H-bonding networks (e.g., between -OH and -COOH groups) to confirm molecular packing .

Advanced Research Questions

Q. How can lattice energy calculations guide the design of co-crystals for improved solubility?

- Methodology : Calculate lattice energy using additive models (e.g., atom-atom Coulomb-London-Pauling potentials) to predict crystal stability. For 2-amino-3-hydroxy-6-iodo-benzoic acid, lattice energy is influenced by H-bond donor/acceptor sites (-NH₂, -OH, -I). Pair with co-formers like nicotinamide to form supramolecular synthons. Validate via powder XRD and solubility assays in biorelevant media (e.g., FaSSIF) .

- Key Data : Benzoic acid derivatives exhibit lattice energies of −22.5 ± 2.3 kcal/mol. Co-crystals may reduce lattice energy by 10–15%, enhancing dissolution rates .

Q. What LC-MS/MS parameters optimize the detection of metabolites in pharmacokinetic studies?

- Methodology : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in negative mode enhances detection of deprotonated [M-H]⁻ ions (m/z ~318 for the parent compound). For metabolites (e.g., deiodinated or glucuronidated forms), employ MRM transitions (e.g., m/z 318→162 for cleavage at the -COOH group). Validate method sensitivity (LOD < 0.1 ng/mL) and matrix effects using human plasma .

- Key Data : Retention time ~4.2 min; collision energy 20–30 eV for optimal fragmentation .

Q. How do substituent effects (-NH₂, -OH, -I) influence the acid dissociation constant (pKa) of this compound?

- Methodology : Determine pKa via potentiometric titration in 0.15 M KCl (25°C). The electron-donating -NH₂ and -OH groups decrease acidity (raise pKa), while -I exerts an electron-withdrawing effect. Compare with computational pKa predictions (e.g., COSMO-RS). For multi-protic systems, deconvolute titration curves using software like HyperQuad .

- Key Data : Unsubstituted benzoic acid has pKa 4.2; expect pKa ~3.8–4.5 depending on substituent positioning .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.